1-Bromo-4-(3-chloropropyl)benzene
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Overview
Description
1-Bromo-4-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloropropyl group is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(3-chloropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted benzene derivatives .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular structure and properties of the target compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the presence of other substances, temperature, and pH . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
Preparation Methods
1-Bromo-4-(3-chloropropyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(3-chloropropyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
1-Bromo-4-(3-chloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophilic agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: This compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(3-chloropropyl)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and advanced composites.
Biological Studies: In biological research, it can be used to study the effects of halogenated benzene derivatives on biological systems.
Comparison with Similar Compounds
1-Bromo-4-(3-chloropropyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-chlorobenzene: This compound has the bromine and chlorine atoms attached to adjacent carbons on the benzene ring. It exhibits different reactivity and properties due to the relative positions of the substituents.
1-Bromo-3-chlorobenzene: Here, the bromine and chlorine atoms are separated by one carbon on the benzene ring.
The uniqueness of this compound lies in the presence of the 3-chloropropyl group, which provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
1-bromo-4-(3-chloropropyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFIAUVYPOZBJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512003 |
Source
|
Record name | 1-Bromo-4-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74003-34-2 |
Source
|
Record name | 1-Bromo-4-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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